N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-4-methylaniline and 2-oxoquinoxaline.
Acylation Reaction: 2-fluoro-4-methylaniline is acylated with 2-oxoquinoxaline-1-acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide can undergo oxidation reactions to form corresponding quinoxaline N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry: N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is being evaluated for its efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
- N-(2-bromo-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
- N-(2-methyl-4-fluorophenyl)-2-(2-oxoquinoxalin-1-yl)acetamide
Comparison: N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-13(12(18)8-11)20-16(22)10-21-15-5-3-2-4-14(15)19-9-17(21)23/h2-9H,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKFZZGZMQAZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.